Pyrazinecarboxylic acid, p-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenylpyrazine-2-carboxylate is a chemical compound that belongs to the class of nitroaromatic compounds It features a pyrazine ring substituted with a nitrophenyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenylpyrazine-2-carboxylate typically involves the condensation of 4-nitrophenylhydrazine with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of 4-nitrophenylpyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-Aminophenylpyrazine-2-carboxylate.
Substitution: Various substituted phenylpyrazine-2-carboxylates depending on the nucleophile used.
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Scientific Research Applications
4-Nitrophenylpyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in enzymatic studies to understand the mechanisms of nitroreductases and other related enzymes.
Mechanism of Action
The mechanism of action of 4-nitrophenylpyrazine-2-carboxylate in biological systems involves its interaction with specific enzymes and molecular targets. For instance, in medicinal chemistry, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can covalently modify the enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 4-nitrophenylpyrazine-2-carboxylate.
Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.
4-Nitrophenylpiperazine: A related compound with similar structural features but different biological activities.
Uniqueness
4-Nitrophenylpyrazine-2-carboxylate is unique due to its combination of a nitrophenyl group and a pyrazine ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
20088-23-7 |
---|---|
Molecular Formula |
C11H7N3O4 |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
(4-nitrophenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C11H7N3O4/c15-11(10-7-12-5-6-13-10)18-9-3-1-8(2-4-9)14(16)17/h1-7H |
InChI Key |
BCDUISSCCYHFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.